molecular formula C13H9ClFIO B7471284 1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene

1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene

Cat. No.: B7471284
M. Wt: 362.56 g/mol
InChI Key: PJBKEHRTZGQWSI-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene is an organic compound with a complex structure that includes chlorine, fluorine, and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene typically involves multiple steps, including halogenation and coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions followed by coupling processes. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) are often used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce compounds with different functional groups replacing the halogens.

Scientific Research Applications

1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene involves its interaction with molecular targets through various pathways. For instance, in electrophilic aromatic substitution, the compound forms a sigma complex with the electrophile, followed by the loss of a proton to regenerate the aromatic system . The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene is unique due to the presence of multiple halogens and an iodophenoxy group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and transformations.

Properties

IUPAC Name

1-chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFIO/c14-12-2-1-3-13(15)11(12)8-17-10-6-4-9(16)5-7-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBKEHRTZGQWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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